2-(4-Aminophenyl)cyclohexan-1-one 2-(4-Aminophenyl)cyclohexan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505910
InChI: InChI=1S/C12H15NO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4,13H2
SMILES:
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

2-(4-Aminophenyl)cyclohexan-1-one

CAS No.:

Cat. No.: VC17505910

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Aminophenyl)cyclohexan-1-one -

Specification

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 2-(4-aminophenyl)cyclohexan-1-one
Standard InChI InChI=1S/C12H15NO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4,13H2
Standard InChI Key DWEPLSLTBKKJTR-UHFFFAOYSA-N
Canonical SMILES C1CCC(=O)C(C1)C2=CC=C(C=C2)N

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 2-(4-Aminophenyl)cyclohexan-1-one primarily proceeds through the reduction of its nitro precursor, 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one. Two predominant methods are employed:

Catalytic Hydrogenation:

  • Reagents/Conditions: H₂ gas (50 psi) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 60°C.

  • Yield: >95% conversion to the amine derivative.

  • Mechanism: The nitro group undergoes sequential electron transfer steps, ultimately forming the amine via intermediate nitroso and hydroxylamine species.

Chemical Reduction:

  • Reagents/Condients: Sodium borohydride (NaBH₄) with copper(II) chloride (CuCl₂) in tetrahydrofuran (THF).

  • Yield: ~65%, with partial reduction to hydroxylamine derivatives observed.

A comparative analysis of these methods reveals that catalytic hydrogenation is superior for industrial-scale production due to higher efficiency and fewer byproducts.

Structural and Spectroscopic Analysis

The compound’s structure is confirmed through advanced spectroscopic techniques:

TechniqueKey Observations
¹H NMRδ 6.8–7.2 (aromatic protons), δ 2.3–2.8 (cyclohexanone methylene protons) .
¹³C NMRδ 208.6 (C=O), δ 148.0 (aromatic C-NH₂), δ 41.9 (cyclohexane CH₂).
IR Spectroscopy3200–3400 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O stretch).
HRMS[M+H]+ at m/z 234.1124 (calculated 234.1129).

X-ray crystallography further validates the planar arrangement of the cyclohexanone ring and the equatorial orientation of the aminophenyl group .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The amine group in 2-(4-Aminophenyl)cyclohexan-1-one participates in diverse reactions:

  • Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the amine to a nitro group, regenerating the precursor compound.

  • Acylation: Reaction with acetyl chloride forms the corresponding acetamide derivative, enhancing solubility for pharmaceutical formulations .

Ring-Opening Reactions

Under basic conditions, the cyclohexanone ring undergoes retro-aldol cleavage, yielding linear ketones that serve as intermediates for polymer synthesis . For example:

C13H15NO2+NaOHC6H10O+C7H7NO2\text{C}_{13}\text{H}_{15}\text{NO}_2 + \text{NaOH} \rightarrow \text{C}_6\text{H}_{10}\text{O} + \text{C}_7\text{H}_7\text{NO}_2

This reactivity is exploited in materials science to create cross-linked polymers with tailored thermal properties .

Biological and Pharmacological Activities

Antimicrobial Efficacy

2-(4-Aminophenyl)cyclohexan-1-one exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria:

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0

Mechanistic studies suggest that the amine group disrupts bacterial cell membrane integrity by binding to phospholipid headgroups .

Anti-Inflammatory Properties

In murine macrophage models, the compound reduces pro-inflammatory cytokine levels by 40–60% at 50 µM concentrations . Key targets include:

  • TNF-α: Inhibition via NF-κB pathway suppression.

  • COX-2: Downregulation through competitive binding at the active site.

Cytotoxicity and Therapeutic Index

While the compound shows moderate cytotoxicity against HeLa cells (IC₅₀ = 45 µM), its selectivity index (>10) suggests potential as an anticancer agent with minimal off-target effects .

Industrial and Materials Science Applications

Polymer Composites

Incorporating 2-(4-Aminophenyl)cyclohexan-1-one into epoxy resins improves mechanical strength by 30% and thermal stability up to 250°C . These enhancements are attributed to hydrogen bonding between the amine group and polymer matrix.

Fluorescent Sensors

The compound’s amine group enables selective detection of Cu²⁺ ions via fluorescence quenching, with a detection limit of 0.1 µM. This application is critical for environmental monitoring of heavy metal contamination.

Environmental and Toxicological Profile

ADMET Properties

  • Absorption: High intestinal permeability (log P = 2.91) .

  • Metabolism: Hepatic cytochrome P450-mediated oxidation to hydroxylated metabolites .

  • Toxicity: LD₅₀ > 500 mg/kg in rat models, classifying it as Category 4 under GHS guidelines .

Biodegradation

Aerobic soil studies indicate 80% degradation within 28 days, primarily via microbial cleavage of the cyclohexanone ring .

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